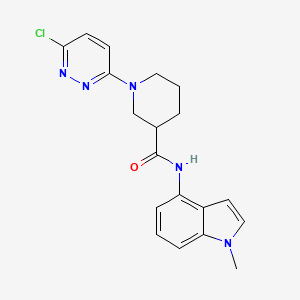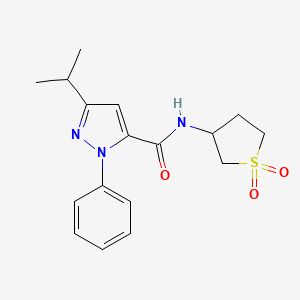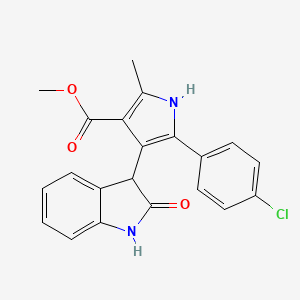
4-(4-hydroxyquinazolin-2-yl)-N-(4-oxo-4H-chromen-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide is a complex organic compound that features both chromenone and quinazolinone moieties These structural motifs are known for their biological activities and are often found in pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone and quinazolinone intermediates separately, followed by their coupling through a suitable linker.
-
Synthesis of Chromenone Intermediate:
- Starting material: 4-hydroxycoumarin
- Reagents: Acetic anhydride, pyridine
- Reaction conditions: Reflux for several hours
-
Synthesis of Quinazolinone Intermediate:
- Starting material: Anthranilic acid
- Reagents: Formamide, acetic acid
- Reaction conditions: Heating under reflux
-
Coupling Reaction:
- Reagents: 1,4-dibromobutane, potassium carbonate
- Reaction conditions: Solvent (e.g., DMF), heating
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions: N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature
Reduction: Sodium borohydride, ethanol, room temperature
Substitution: Sodium hydride, DMF, room temperature
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted amides
科学的研究の応用
N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone moiety may inhibit certain enzymes by binding to their active sites, while the quinazolinone ring may interact with cellular receptors to modulate signaling pathways.
類似化合物との比較
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-pyrimidinyl)butanamide
- N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-pyridinyl)butanamide
Comparison:
- Uniqueness: The presence of both chromenone and quinazolinone moieties in N-(4-oxo-4H-chromen-6-yl)-4-(4-oxo-3,4-dihydro-2-quinazolinyl)butanamide makes it unique compared to other similar compounds that may only contain one of these functional groups.
- Biological Activity: The combination of these two moieties may result in enhanced biological activity, making it a promising candidate for drug development.
特性
分子式 |
C21H17N3O4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-(4-oxochromen-6-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C21H17N3O4/c25-17-10-11-28-18-9-8-13(12-15(17)18)22-20(26)7-3-6-19-23-16-5-2-1-4-14(16)21(27)24-19/h1-2,4-5,8-12H,3,6-7H2,(H,22,26)(H,23,24,27) |
InChIキー |
DMFORVJKQXVVDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B14934192.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B14934200.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide](/img/structure/B14934207.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14934210.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methioninate](/img/structure/B14934214.png)
![4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B14934219.png)
![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)

![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)
